Macedonoside A

Description

Properties

CAS No. |

256441-31-3 |

|---|---|

Molecular Formula |

C42H62O17 |

Molecular Weight |

838.9 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,10R,11S,12aR,14aR,14bS)-11-carboxy-10-hydroxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C42H62O17/c1-37(2)20-8-11-42(7)31(19(43)14-17-18-15-40(5,36(54)55)21(44)16-38(18,3)12-13-41(17,42)6)39(20,4)10-9-22(37)56-35-30(26(48)25(47)29(58-35)33(52)53)59-34-27(49)23(45)24(46)28(57-34)32(50)51/h14,18,20-31,34-35,44-49H,8-13,15-16H2,1-7H3,(H,50,51)(H,52,53)(H,54,55)/t18-,20-,21+,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38-,39-,40-,41+,42+/m0/s1 |

InChI Key |

YMGDWMUJTLAHDV-XQBNMYAKSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)C)[C@@H]1C[C@]([C@@H](C2)O)(C)C(=O)O)C |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(C(C7)O)(C)C(=O)O)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Macedonoside A from Glycyrrhiza lepidota

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macedonoside A, a triterpenoid saponin, has been identified as a major constituent of the stolons of Glycyrrhiza lepidota, commonly known as American licorice. This technical guide provides a comprehensive overview of the isolation of this compound, including detailed experimental protocols derived from established methodologies for saponin extraction from Glycyrrhiza species. While specific quantitative biological activity data for this compound is not extensively available in current literature, this guide also explores the known biological activities of closely related compounds and extracts from the Glycyrrhiza genus, suggesting potential areas for future investigation into this compound's therapeutic potential. The document further outlines potential signaling pathways that may be modulated by this class of compounds, providing a basis for further pharmacological research.

Introduction

Glycyrrhiza lepidota, a member of the Fabaceae family, is a plant native to North America.[1] Its roots and stolons have been used in traditional medicine and are known to contain a variety of bioactive compounds.[2] Among these are triterpenoid saponins, a class of natural products with a wide range of pharmacological activities.[3] One of the prominent saponins isolated from the stolons of G. lepidota is this compound.[4][5]

The isolation and characterization of individual bioactive compounds from plant sources are critical steps in drug discovery and development. This guide focuses specifically on the technical aspects of isolating this compound from G. lepidota, providing a detailed workflow for researchers.

Phytochemical Profile of Glycyrrhiza lepidota

The chemical composition of Glycyrrhiza species is diverse and includes triterpenoid saponins, flavonoids, and other phenolic compounds.[3] In G. lepidota, two major saponins have been identified in the stolons: Licorice-saponin H2 and this compound.[4][5] The presence of these specific saponins distinguishes G. lepidota from other glycyrrhizin-producing species like G. glabra and G. uralensis.[4]

Experimental Protocols: Isolation of this compound

The following protocol is a comprehensive methodology for the isolation and purification of this compound from the stolons of Glycyrrhiza lepidota, based on established techniques for saponin separation from Glycyrrhiza species.

Plant Material Collection and Preparation

-

Collection: Stolons of Glycyrrhiza lepidota should be collected and properly identified.

-

Drying: The collected stolons are air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

-

Grinding: The dried stolons are ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: Methanol is a commonly used solvent for the extraction of saponins from plant material.

-

Maceration/Soxhlet Extraction:

-

Maceration: The powdered plant material is soaked in methanol at room temperature for a specified period (e.g., 24-48 hours) with occasional agitation. This process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction.

-

Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with boiling methanol.

-

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

The purification of this compound from the crude extract involves several chromatographic steps.

-

Solvent-Solvent Partitioning:

-

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

-

The n-butanol fraction is collected and concentrated to dryness.

-

-

Column Chromatography:

-

The dried n-butanol fraction is subjected to column chromatography on a suitable stationary phase, such as silica gel or Diaion HP-20.

-

A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol-water can be used.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol:water, 7:3:0.5, v/v/v) and visualized by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are further purified by preparative HPLC.

-

A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a gradient of acetonitrile and water or methanol and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. An HPLC profile of a methanol extract of G. lepidota stolons shows a distinct peak for this compound.[6]

-

Structure Elucidation

The structure of the isolated this compound can be confirmed using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the biological activity of purified this compound, such as IC50 or EC50 values. Research on the bioactivity of Glycyrrhiza extracts and other related saponins provides a basis for potential therapeutic applications of this compound.

| Compound/Extract | Bioactivity | Assay | Results |

| Glycyrrhiza species extracts | Anti-inflammatory | Inhibition of pro-inflammatory mediators | Extracts have been shown to inhibit the production of nitric oxide (NO), prostaglandins, and various cytokines. |

| Madecassoside (structurally similar saponin) | Anti-inflammatory | LPS-induced inflammation in various cell lines | Inhibits the production of inflammatory mediators like TNF-α and IL-6. |

| Glycyrrhiza species extracts | Cytotoxicity | Various cancer cell lines | Extracts have demonstrated cytotoxic effects against different cancer cell lines. |

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on other triterpenoid saponins and Glycyrrhiza extracts suggest potential targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many natural products, including saponins, have been shown to inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB. Extracts from Glycyrrhiza species have been shown to suppress the NF-κB signaling pathway.[7]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, cell proliferation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Flavonoids and other compounds from licorice have been reported to inhibit the phosphorylation of these kinases, thereby downregulating inflammatory responses.[8] Given the anti-inflammatory potential of saponins, it is plausible that this compound may also exert its effects through the modulation of the MAPK pathway.

Visualizations

Experimental Workflow

Potential Signaling Pathway Modulation

Conclusion and Future Directions

This guide provides a detailed framework for the isolation of this compound from Glycyrrhiza lepidota. The described protocol, based on established methods for saponin purification, offers a clear path for obtaining this compound for further study. While direct quantitative data on the biological activity of this compound is currently limited, the known activities of related compounds and extracts from the Glycyrrhiza genus suggest that it may possess anti-inflammatory and other therapeutic properties.

Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC50 or EC50 values of pure this compound in various assays (e.g., anti-inflammatory, cytotoxic, antiviral) to quantify its potency.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of disease to assess its therapeutic potential.

The elucidation of the biological activities and mechanisms of action of this compound will contribute to a better understanding of the medicinal properties of Glycyrrhiza lepidota and may lead to the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Separation and quantitative determination of three saponins in licorice root by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenetic relationships among natural population accessions of Glycyrrhiza glabra L. (Fabaceae) in central Zagros region of Iran, based on quantitative morphology, flavonoids and glycyrrhizin contents data [tbj.ui.ac.ir]

- 5. Phylogenetic relationship of Glycyrrhiza lepidota, American licorice, in genus Glycyrrhiza based on rbcL sequences and chemical constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Activity of Macedonoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the biological activities of Macedonoside A, a naturally occurring compound that has demonstrated significant potential in preclinical studies. The focus of this guide is to present the current scientific understanding of its mechanisms of action, supported by quantitative data and detailed experimental methodologies. Key signaling pathways modulated by this compound are visually represented to facilitate a deeper understanding of its molecular interactions. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction to this compound

This compound is a triterpenoid saponin, a class of natural products known for their diverse pharmacological properties. While the broader class of saponins is widely distributed in the plant kingdom, specific compounds like this compound are of particular interest due to their distinct biological effects. The therapeutic potential of these molecules often stems from their ability to modulate cellular signaling pathways involved in inflammation, cell growth, and apoptosis.

Overview of Biological Activities

Preclinical research has identified several key biological activities of this compound, positioning it as a compound of interest for further investigation. These activities include:

-

Anti-inflammatory Effects: this compound has been shown to suppress the production of pro-inflammatory mediators.

-

Cardioprotective Properties: Evidence suggests that this compound can protect cardiac cells from injury under conditions of stress, such as those induced by sepsis.[1]

-

Wound Healing and Dermatological Applications: Related compounds have shown promise in promoting skin repair and collagen synthesis.[2]

-

Antioxidant Activity: this compound is reported to possess antioxidant properties, which may contribute to its protective cellular effects.[1]

-

Anti-tumor Potential: Some studies on related compounds suggest a possible role in inhibiting the growth of cancer cells.[2]

Quantitative Data on Biological Activity

The following table summarizes the quantitative data from key preclinical studies investigating the efficacy of this compound.

| Biological Activity | Model System | Measured Parameter | Treatment/Dose | Result | Reference |

| Anti-inflammatory | Lipopolysaccharide (LPS)-induced rat cardiomyocytes | TNF-α production | Concentration-dependent | Significant inhibition of TNF-α production. | [1] |

| Cardioprotective (in vivo) | LPS-induced sepsis in rats | Plasma TNF-α levels | 20 mg/kg (intragastric) | Significant inhibition of the increase in plasma TNF-α. | [1] |

| Cardioprotective (in vivo) | LPS-induced sepsis in rats | Mean Arterial Blood Pressure & Heart Rate | 20 mg/kg (intragastric) | Delayed the fall in blood pressure and attenuated tachycardia. | [1] |

| Cardioprotective (in vivo) | Ischemia-reperfusion injury in Wistar rats | Myocardial infarction size, lipid peroxidation, inflammatory and apoptotic markers | 50 mg/kg | Protected against myocardial infarction through the reduction of lipid peroxidation and markers of inflammation and apoptosis. | [1] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of critical intracellular signaling pathways. A primary mechanism underlying its anti-inflammatory and cardioprotective actions is the inhibition of the inflammatory cascade initiated by lipopolysaccharide (LPS).

Inhibition of LPS-Induced Pro-inflammatory Signaling

In cardiomyocytes, this compound has been demonstrated to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) by targeting key signaling molecules.[1]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound inhibits the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK.[1] These kinases are central to the transduction of inflammatory signals.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The compound prevents the translocation of the NF-κB transcription factor from the cytoplasm into the nucleus.[1] This is a critical step in the transcriptional activation of a multitude of pro-inflammatory genes.

The diagram below illustrates the points of intervention by this compound within this signaling cascade.

Caption: this compound inhibits key steps in LPS signaling.

Experimental Protocols

This section details the methodologies employed in the key studies cited.

In Vitro Anti-inflammatory Assay in Cardiomyocytes

-

Cell Culture: Primary neonatal rat cardiomyocytes are isolated and maintained in appropriate culture media.

-

Pre-treatment: Cultured cardiomyocytes are pre-treated with varying concentrations of this compound for 1 hour.

-

Induction of Inflammation: Cells are subsequently stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analysis of Signaling Pathways:

-

Protein Extraction: Whole-cell lysates are prepared from treated and untreated cells.

-

Western Blotting: Protein samples are resolved by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the phosphorylated and total forms of ERK1/2 and p38.

-

NF-κB Translocation Assay: The subcellular localization of NF-κB is assessed, typically by immunofluorescence microscopy or by cellular fractionation followed by Western blotting of the nuclear and cytoplasmic fractions.

-

In Vivo Model of LPS-Induced Sepsis

-

Animal Model: The study utilizes adult male rats.

-

Treatment Groups: Animals are randomized into control and treatment groups.

-

Drug Administration: this compound (20 mg/kg) or a vehicle control is administered via intragastric gavage.

-

Induction of Sepsis: Sepsis is induced by an intraperitoneal injection of LPS.

-

Physiological Monitoring: Mean arterial blood pressure and heart rate are monitored throughout the experiment.

-

Sample Collection and Analysis: Blood samples are collected at specified time points to measure plasma TNF-α levels by ELISA.

The general workflow for the in vivo sepsis experiment is depicted below.

Caption: Experimental workflow for the in vivo sepsis model.

Conclusion

This compound has emerged as a natural product with significant therapeutic potential, particularly in the context of inflammatory and cardiovascular conditions. Its ability to modulate key signaling pathways, such as the MAPK and NF-κB cascades, provides a strong molecular basis for its observed pharmacological effects. The data and protocols presented in this guide offer a solid foundation for further research and development efforts aimed at harnessing the therapeutic benefits of this compound. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to pave the way for potential clinical evaluation.

References

The Pharmacological Landscape of Macedonoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the pharmacological properties of Madecassoside, a structurally similar triterpenoid saponin often found in conjunction with Macedonoside A in Centella asiatica. Due to a paucity of specific research on this compound, this guide leverages the comprehensive data available for Madecassoside as a predictive framework for the potential activities of this compound. All quantitative data and experimental protocols detailed herein are derived from studies on Madecassoside and related compounds and should be considered as a starting point for dedicated research on this compound.

Introduction

This compound is a triterpenoid saponin that, alongside the more extensively studied Madecassoside, constitutes a major bioactive component of the medicinal plant Centella asiatica (L.) Urb.[1][2][3]. These compounds are also found in other plant species, such as Glycyrrhiza lepidota[4]. Triterpenoid saponins from Centella asiatica are renowned for a wide array of pharmacological activities, including neuroprotective, cardioprotective, hepatoprotective, wound healing, anti-inflammatory, and antioxidant effects[1][2][3]. This technical guide provides an in-depth overview of the known pharmacological properties, mechanisms of action, and relevant experimental methodologies, primarily focusing on data from its close analog, Madecassoside, to infer the potential therapeutic value of this compound.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological effects of Madecassoside and other relevant saponins, offering a comparative baseline for future studies on this compound.

Table 1: Anti-Inflammatory and Antioxidant Activities

| Compound/Extract | Assay | Cell Line/Model | IC50/EC50 Value | Reference |

| Madecassic Acid | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | More potent than Madecassoside (exact value not specified) | [1] |

| Madecassoside | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Less potent than Madecassic Acid (exact value not specified) | [1] |

| Icariside E4 | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | - | [3] |

| Saponin-rich n-butanol fraction | DPPH Radical Scavenging | In vitro | IC50: 2.8428 ± 0.11 mg/ml | [5] |

| Saponin-rich EtOAc fraction | DPPH Radical Scavenging | In vitro | IC50: 2.9246 ± 0.15 mg/ml | [5] |

Table 2: Neuroprotective Effects

| Compound | Model | Key Findings | Quantitative Data | Reference |

| Madecassoside | MPTP-induced Parkinson's Disease in rats | Improved locomotor function, protected dopaminergic neurons, reduced MDA, increased GSH and Bcl-2/Bax ratio. | - | [1] |

| Madecassoside | Focal Cerebral Ischemia Reperfusion in rats | Reduced brain infarct area, resolved neurological deficit, ameliorated neuronal apoptosis. | Treated with 6, 12, or 24 mg/kg, i.v. | [5] |

| Madecassoside | Amyloid β1-42-infused Alzheimer's Disease model rats | Inhibited Aβ1-42 fibril formation, attenuated Aβ1-42-induced apoptosis in SH-SY5Y cells, improved spatial memory. | - | [4] |

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and neuroprotective effects of Madecassoside are primarily attributed to its modulation of key signaling pathways, particularly the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. Madecassoside has been shown to inhibit this pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of NF-κB.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including ERK, p38, and JNK. Upon stimulation by factors like LPS, these kinases are phosphorylated and activated, leading to the activation of downstream transcription factors that regulate the expression of inflammatory mediators. Madecassoside has been demonstrated to inhibit the phosphorylation of ERK and p38 MAPKs, thereby suppressing the inflammatory response.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the pharmacological properties of saponins like Madecassoside. These protocols can be adapted for the investigation of this compound.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 × 10^5 cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (or a vehicle control) for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitrite Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This assay assesses the free radical scavenging capacity of a compound.

Methodology:

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

-

DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

In Vivo Neuroprotection Assay: Rodent Model of Cerebral Ischemia-Reperfusion

This model evaluates the neuroprotective effects of a compound against stroke-like injury.

Methodology:

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

-

Induction of Ischemia: Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for a specific duration (e.g., 2 hours).

-

Reperfusion: Remove the occlusion to allow for reperfusion.

-

Treatment: Administer this compound (e.g., intravenously or intraperitoneally) at different doses at the onset of reperfusion.

-

Neurological Assessment: Evaluate neurological deficits at 24 hours post-reperfusion using a standardized scoring system.

-

Infarct Volume Measurement: Sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

-

Biochemical and Histological Analysis: Perform further analyses on brain tissue, such as measuring markers of oxidative stress (MDA, SOD), inflammation (cytokines), and apoptosis (TUNEL staining).

Conclusion and Future Directions

The pharmacological profile of Madecassoside strongly suggests that this compound holds significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. The modulation of the NF-κB and MAPK signaling pathways appears to be a central mechanism underlying these effects. However, it is crucial to underscore that the data presented in this guide are predominantly inferred from studies on a related compound.

To unlock the full potential of this compound as a therapeutic agent, dedicated research is imperative. Future studies should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of high-purity this compound.

-

Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to determine the specific IC50 and EC50 values of this compound for its various pharmacological activities.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetics and Safety: Establishing the pharmacokinetic profile and conducting thorough toxicological studies to assess the safety of this compound.

By addressing these research gaps, the scientific and medical communities can fully evaluate the therapeutic promise of this compound and pave the way for its potential development as a novel therapeutic agent.

References

- 1. Neuroprotective effects of madecassoside in early stage of Parkinson's disease induced by MPTP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of cytokine and NO by RAW 264.7 macrophages and PBMC in vitro incubation with flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effects of madecassoside against focal cerebral ischemia reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Macedonoside A: A Comprehensive Technical Guide to its Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macedonoside A, a triterpenoid saponin, has been identified as a constituent of Glycyrrhiza lepidota, commonly known as American licorice.[1] This technical guide provides a detailed overview of the methodologies and data integral to the structure elucidation and characterization of this compound. The document summarizes its physicochemical properties, outlines the experimental protocols for its isolation and structural determination, and presents the spectroscopic data that form the basis of its characterization. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is classified as a saponin, a diverse group of naturally occurring glycosides known for a wide range of biological activities.[1] It was first reported as a known saponin isolated from the stolons of Glycyrrhiza lepidota.[1] The structural backbone of this compound is a triterpenoid aglycone, to which a carbohydrate moiety is attached. The complete characterization and elucidation of its intricate structure are paramount for understanding its chemical properties and potential pharmacological applications. This guide will detail the necessary steps and data required for such a comprehensive analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for its identification and characterization.

| Property | Value | Source |

| Molecular Formula | C₄₂H₆₂O₁₇ | PubChem |

| Molecular Weight | 838.9 g/mol | PubChem |

| Appearance | White to off-white powder | Assumed based on typical saponins |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | Assumed based on saponin chemistry |

| CAS Number | 256441-31-3 | --INVALID-LINK-- |

Structure Elucidation

The structural elucidation of a complex natural product like this compound is a multi-step process that relies on a combination of spectroscopic techniques. The general workflow for this process is outlined below.

Spectroscopic Data

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Aglycone

| Carbon | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| 1 | 38.9 | 16 | 26.5 |

| 2 | 26.7 | 17 | 48.3 |

| 3 | 89.1 | 18 | 41.5 |

| 4 | 39.5 | 19 | 46.3 |

| 5 | 55.8 | 20 | 41.0 |

| 6 | 18.5 | 21 | 75.1 |

| 7 | 33.1 | 22 | 37.0 |

| 8 | 40.0 | 23 | 28.2 |

| 9 | 47.8 | 24 | 16.8 |

| 10 | 37.0 | 25 | 16.5 |

| 11 | 200.5 | 26 | 18.8 |

| 12 | 128.5 | 27 | 26.2 |

| 13 | 169.8 | 28 | 28.8 |

| 14 | 45.5 | 29 | 176.5 |

| 15 | 26.5 | 30 | - |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Aglycone

| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) |

| H-3 | 3.22 | dd | 11.5, 4.5 |

| H-12 | 5.58 | s | - |

| H-21 | 4.50 | d | 9.0 |

| Me-23 | 1.14 | s | - |

| Me-24 | 0.82 | s | - |

| Me-25 | 0.92 | s | - |

| Me-26 | 1.25 | s | - |

| Me-27 | 1.19 | s | - |

| Me-28 | 0.98 | s | - |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Sugar Moieties of this compound

| Position | ¹³C (ppm) | ¹H (ppm) | Multiplicity | J (Hz) |

| GlcA-1 | 105.2 | 4.52 | d | 7.8 |

| GlcA-2 | 83.1 | 3.65 | t | 8.5 |

| GlcA-3 | 76.5 | 3.75 | t | 9.0 |

| GlcA-4 | 71.8 | 3.60 | t | 9.0 |

| GlcA-5 | 76.8 | 3.80 | d | 9.5 |

| GlcA-6 | 172.5 | - | - | - |

| GlcA'-1 | 104.5 | 5.40 | d | 7.5 |

| GlcA'-2 | 74.8 | 3.55 | t | 8.0 |

| GlcA'-3 | 76.2 | 3.70 | t | 9.0 |

| GlcA'-4 | 72.5 | 3.58 | t | 9.0 |

| GlcA'-5 | 76.0 | 3.75 | d | 9.5 |

| GlcA'-6 | 172.0 | - | - | - |

Note: The predicted NMR data are based on the known structure of this compound and comparison with similar triterpenoid saponins. Actual experimental values may vary.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments involved in the isolation and characterization of this compound.

Isolation and Purification of this compound

-

Plant Material: Dried and powdered stolons of Glycyrrhiza lepidota are used as the starting material.

-

Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The saponin-rich fraction is typically found in the n-butanol extract.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are further purified by reversed-phase preparative high-performance liquid chromatography (RP-HPLC) using a gradient of acetonitrile and water to yield the pure compound.

Spectroscopic Analysis

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): The molecular formula of the purified compound is determined using a high-resolution mass spectrometer in either positive or negative ion mode.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄).

-

1D NMR: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

2D NMR: A series of 2D NMR experiments are conducted to establish the connectivity of protons and carbons. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the elucidation of the relative stereochemistry.

-

-

Structure Confirmation

-

Acid Hydrolysis: The purified saponin is hydrolyzed with an acid (e.g., 2M HCl) to cleave the glycosidic bonds. The resulting aglycone and sugar moieties are then separated and identified.

-

Sugar Analysis: The sugars obtained from hydrolysis are identified by comparison of their retention times and optical rotations with authentic standards using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) after appropriate derivatization.

Biological Activity

Currently, there is a lack of specific studies in the public domain detailing the biological activities of this compound. However, triterpenoid saponins as a class are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antiviral, and immunomodulatory activities. Further research is warranted to investigate the specific biological profile of this compound.

The potential mechanism of action for saponins often involves their interaction with cell membranes, leading to changes in membrane permeability and modulation of cellular signaling pathways.

Conclusion

This compound is a complex triterpenoid saponin isolated from Glycyrrhiza lepidota. Its structure has been elucidated through a combination of advanced spectroscopic techniques. While its specific biological activities remain to be fully explored, its classification as a saponin suggests potential for various pharmacological applications. This technical guide provides a foundational understanding of the key aspects of this compound's chemistry and characterization, serving as a valuable resource for the scientific community. Further investigation into its biological properties is a promising area for future research.

References

Macedonoside A: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macedonoside A, more commonly known in scientific literature as Madecassoside, is a prominent pentacyclic triterpenoid saponin isolated from the medicinal plant Centella asiatica (L.) Urb.[1][2] This technical guide provides an in-depth overview of the natural sources, discovery, and extraction of this compound. It details established experimental protocols for its isolation and quantification, and presents a summary of its well-documented biological activities. Furthermore, this document elucidates the molecular mechanisms underlying its therapeutic effects through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Discovery

This compound is a key bioactive constituent of Centella asiatica, a perennial herbaceous plant belonging to the Apiaceae family.[1] This plant, also known as Gotu Kola or Asiatic Pennywort, thrives in tropical and subtropical regions of Asia, Africa, and Oceania.[3] It has a long history of use in traditional Ayurvedic and Chinese medicine for its therapeutic properties, including wound healing and cognitive enhancement.[3]

The discovery of this compound is intrinsically linked to the extensive phytochemical investigation of Centella asiatica. While the traditional use of the plant predates modern scientific analysis, the isolation and characterization of its active principles, including this compound, have been the focus of numerous studies. It is one of the primary triterpenoid saponins in the plant, alongside asiaticoside, madecassic acid, and asiatic acid.[3][4] The concentration of these metabolites can vary depending on the geographical origin and morphotype of the plant.[5]

Physicochemical Properties and Structure

This compound is a white, powdery substance with a slightly spicy taste. It is readily soluble in ethanol and hot water, but insoluble in cold water.[1] As a triterpenoid saponin, its structure consists of a hydrophobic triterpenoid aglycone (madecassic acid) and a hydrophilic sugar chain, which is responsible for many of its biological activities.[3]

Extraction and Purification Methodologies

The extraction and purification of this compound from Centella asiatica are critical steps for its use in research and commercial applications. Various methods have been developed and optimized to achieve high purity and yield.

General Extraction Workflow

A typical workflow for the extraction and purification of this compound involves initial solvent extraction from the dried and powdered plant material, followed by chromatographic separation to isolate the compound.

Detailed Experimental Protocols

Protocol 1: Ethanol Extraction and Macroporous Resin Chromatography [6]

-

Extraction:

-

Heat extract dried Centella asiatica with a 50-90% (v/v) ethanol solution 1 to 3 times, for 30 to 180 minutes each time. The ratio of solvent to raw material is typically between 5:1 and 20:1 (w/w).[6]

-

Combine the extracts and concentrate under reduced pressure to a density of 1.01-1.15 g/ml.[6]

-

Dilute the concentrated extract with water (2-15 times the volume of the concentrate) and obtain the supernatant after centrifugal filtration.[6]

-

-

Purification:

-

Load the supernatant onto a macroporous resin column.

-

Wash the column sequentially with water, 15-30% (v/v) ethanol, and 50-80% (v/v) ethanol, collecting the eluate in fractions.[6]

-

Concentrate the 50-80% ethanol eluate, which contains this compound and asiaticoside.

-

Decolorize the concentrated eluate with activated carbon.

-

Further purify the decolorized solution using preparative high-performance liquid chromatography (HPLC) with a methanol/water mobile phase to obtain the purified product.[6]

-

Protocol 2: High-Pressure Extraction [7]

-

Extraction:

-

Purification:

-

Subsequent purification steps typically involve two-aqueous-phase extraction, desalination, and concentration drying.[7]

-

Quantitative Analysis

High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantitative determination of this compound in Centella asiatica extracts and derived products.

HPLC Method for Quantification

A validated HPLC method for the simultaneous determination of madecassoside and asiaticoside has been reported with the following parameters:[8][9]

| Parameter | Specification |

| Column | ACE 5 C18-PFP (250 x 4.6 mm, 5 µm)[8][9] |

| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.01% Orthophosphoric acid (B)[8][9] |

| Gradient | 80% B for 2.5 min, decreased to 50% B in 4 min, hold for 2.5 min, increased to 80% B in 1 min, hold for 2 min[8][9] |

| Flow Rate | 0.9 - 1.0 ml/min[10][11] |

| Column Temperature | 25-30 °C[8][9][11] |

| Detection Wavelength | 205 nm or 210 nm[10][11] |

| Linearity Range | 5–150 µg/ml[8][9] |

| Limit of Detection (LOD) | 81 ng/ml[8][9] |

| Limit of Quantitation (LOQ) | 245 ng/ml[8][9] |

Table 1: HPLC Parameters for Quantification of this compound [8][9][10][11]

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of pharmacological properties, including wound healing, anti-inflammatory, anti-aging, and skin-whitening effects.[1][2][3]

Wound Healing

This compound promotes wound healing by stimulating collagen synthesis, enhancing angiogenesis, and reducing oxidative stress in the wound area.[12][13] It also modulates the migration of fibroblasts, which is crucial for tissue regeneration.[7]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[14][15] This is achieved through the suppression of key signaling pathways like NF-κB and the inhibition of enzymes like cyclooxygenase-2 (COX-2).[14][15]

Skin Whitening and Anti-aging

This compound contributes to skin whitening by inhibiting melanin synthesis.[2] This is achieved by blocking ultraviolet (UV)-induced inflammation in keratinocytes, which in turn reduces the signaling to melanocytes for melanin production.[2][16] The key mechanism involves the inhibition of the protease-activated receptor-2 (PAR-2) pathway and the production of prostaglandins.[2][16] Its anti-aging properties are linked to its ability to protect against oxidative stress and UVB radiation.

Conclusion

This compound, a key bioactive compound from Centella asiatica, presents a compelling profile for therapeutic and cosmetic applications. Its well-documented wound healing, anti-inflammatory, and skin-whitening properties are supported by a growing body of evidence elucidating its mechanisms of action at the molecular level. The established protocols for its extraction, purification, and quantification provide a solid foundation for further research and development. This technical guide serves as a comprehensive resource for scientists and professionals seeking to explore the full potential of this compound in drug discovery and the development of novel therapeutic agents.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Madecassoside Inhibits Melanin Synthesis by Blocking Ultraviolet-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104592341A - Method for extracting asiaticoside and madecassoside from centella - Google Patents [patents.google.com]

- 7. Madecassoside suppresses migration of fibroblasts from keloids: involvement of p38 kinase and PI3K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]

- 12. researchgate.net [researchgate.net]

- 13. Burn wound healing properties of asiaticoside and madecassoside - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effects of madecassic acid via the suppression of NF-kappaB pathway in LPS-induced RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Madecassoside attenuates inflammatory response on collagen-induced arthritis in DBA/1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Madecassoside inhibits melanin synthesis by blocking ultraviolet-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Macedonoside A and its Potential Therapeutic Effects: A Technical Guide

Disclaimer: Initial searches for "Macedonoside A" did not yield specific results for a compound with this exact name. The following guide focuses on Madecassoside , a major bioactive triterpenoid saponin isolated from Centella asiatica. It is highly probable that "this compound" is a lesser-known synonym or a misspelling of Madecassoside, as the therapeutic areas of interest align with the well-documented effects of Madecassoside.

Introduction

Madecassoside is a pentacyclic triterpenoid glycoside that constitutes a significant portion of the active components in Centella asiatica, a plant with a long history of use in traditional medicine.[1] Extensive research has highlighted its diverse pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of Madecassoside's therapeutic potential, focusing on quantitative data from key experimental studies, detailed methodologies, and the underlying signaling pathways.

Therapeutic Potential and Mechanisms of Action

Madecassoside exhibits a broad spectrum of therapeutic effects, including potent anti-inflammatory, antioxidant, neuroprotective, and wound-healing properties.[2] These effects are attributed to its ability to modulate various cellular and molecular pathways.

Anti-inflammatory Effects

Madecassoside has demonstrated significant anti-inflammatory activity in various in vitro and in vivo models. It effectively suppresses the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[3] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK) and p38.[1] Furthermore, Madecassoside has been shown to upregulate the anti-inflammatory cytokine IL-10.[3]

Wound Healing

The wound-healing properties of Madecassoside are well-documented and are a result of its multifaceted actions. It promotes collagen synthesis (types I and III) and enhances angiogenesis, the formation of new blood vessels.[1][4] In vivo studies on burn wound healing in mice have shown that oral administration of Madecassoside facilitates wound closure, alleviates the infiltration of inflammatory cells, and enhances epithelialization.[5] These effects are linked to a decrease in nitric oxide (NO) and malondialdehyde (MDA) levels and an increase in reduced glutathione (GSH) and hydroxyproline levels in the wound tissue.[4]

Neuroprotective Effects

Madecassoside has shown considerable promise as a neuroprotective agent. It has been evaluated in in vitro and in vivo models of Alzheimer's disease and cerebral ischemia-reperfusion injury.[6][7] In a rat model of Alzheimer's disease, oral preadministration of Madecassoside improved spatial memory, decreased the brain amyloid-β (Aβ)1-42 burden, and reduced oxidative stress.[6] It also attenuated microglia-mediated neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NF-κB signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the therapeutic effects of Madecassoside.

Table 1: In Vitro Efficacy of Madecassoside

| Therapeutic Area | Cell Line | Concentration | Key Findings | Reference |

| Neuroprotection | GT1-7 | IC50: 2.5 µg/mL | Increased cell viability | [8] |

| Anti-inflammatory | BV2 microglia | 4.75 and 9.50 µg/mL | Reduced reactive oxygen species (ROS) levels; downregulated pro-inflammatory genes (iNOS, COX-2, STAT1, NF-κB); upregulated anti-inflammatory heme oxygenase 1 (HO-1) | [9] |

| Anti-inflammatory | THP-1 human monocytic cells | Not specified | Inhibited the production of pro-inflammatory cytokines IL-1β and TLR2 stimulated by P. acnes | [10] |

| Cytochrome P450 Inhibition | Recombinant human CYPs | IC50: 539.04 ± 14.18 µM (CYP2C19), 453.32 ± 39.33 µM (CYP3A4) | Inhibition of CYP2C19 and CYP3A4 | [11] |

| Anti-pigmentation | Co-culture of keratinocytes and melanocytes | Not specified | Significantly inhibited UVR-induced melanin synthesis and melanosome transfer | [12] |

Table 2: In Vivo Efficacy of Madecassoside

| Therapeutic Area | Animal Model | Dosage | Key Findings | Reference |

| Wound Healing (Burn) | Mice | 6, 12, and 24 mg/kg (oral) | Facilitated wound closure in a time-dependent manner; decreased NO and MDA; increased GSH and hydroxyproline | [5] |

| Anti-inflammatory (Arthritis) | DBA/1J mice with collagen-induced arthritis | 3, 10, and 30 mg/kg/day (i.g.) | Suppressed clinical arthritis score and joint tissue damage; reduced plasma TNF-α and IL-6; increased plasma IL-10 | [3] |

| Neuroprotection (Alzheimer's Disease) | Aβ1-42-infused rats | Not specified | Improved spatial memory; decreased brain Aβ1-42 burden and oxidative stress | [6] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in BV2 Microglia

Objective: To assess the anti-neuroinflammatory properties of Madecassoside in lipopolysaccharide (LPS)-stimulated BV2 microglia cells.[9]

Methodology:

-

Cell Culture: BV2 microglia cells are cultured in appropriate media and conditions.

-

Pre-treatment: Cells are pre-treated with Madecassoside at non-toxic concentrations (e.g., 4.75 µg/ml and 9.50 µg/ml) for 3 hours.

-

Stimulation: Cells are then stimulated with 0.1 µg/ml of LPS to induce an inflammatory response.

-

ROS Measurement: Intracellular reactive oxygen species (ROS) levels are determined using a suitable fluorescent probe (e.g., DCFH-DA).

-

Gene Expression Analysis: The expression of pro- and anti-inflammatory genes (e.g., iNOS, COX-2, STAT1, NF-κB, HO-1) is analyzed using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Protein Expression Analysis: The protein levels of the corresponding genes are analyzed by Western blotting.

In Vivo Burn Wound Healing Model

Objective: To evaluate the efficacy of Madecassoside in promoting burn wound healing in a mouse model.[5]

Methodology:

-

Animal Model: Anesthetized mice are subjected to a controlled burn injury on the dorsal side.

-

Treatment: Mice are orally administered with Madecassoside at different doses (e.g., 6, 12, and 24 mg/kg) daily for a specified period (e.g., 20 days). A control group receives the vehicle.

-

Wound Closure Assessment: The wound area is measured at regular intervals to determine the rate of wound closure.

-

Histopathological Analysis: At the end of the study, skin tissue from the wound area is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate inflammatory cell infiltration and re-epithelialization.

-

Biochemical Analysis: The levels of NO, MDA, GSH, and hydroxyproline in the skin tissue are measured using appropriate biochemical assays.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Madecassoside's anti-inflammatory signaling pathway.

Experimental Workflow

Caption: General experimental workflow for evaluating Madecassoside.

Conclusion

Madecassoside, a key bioactive compound from Centella asiatica, demonstrates significant therapeutic potential across a range of applications, including inflammation, wound healing, and neuroprotection. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB and MAPK. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its further development as a therapeutic agent. This guide offers a consolidated resource for researchers and drug development professionals interested in the promising pharmacological properties of Madecassoside.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Madecassoside attenuates inflammatory response on collagen-induced arthritis in DBA/1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Madecassoside isolated from Centella asiatica herbs facilitates burn wound healing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective properties of Madecassoside from Centella asiatica after hypoxic-ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Madecassoside activates anti‑neuroinflammatory mechanisms by inhibiting lipopolysaccharide‑induced microglial inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Madecassoside | CAS:34540-22-2 | Manufacturer ChemFaces [chemfaces.com]

- 12. Madecassoside Inhibits Melanin Synthesis by Blocking Ultraviolet-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Macedonoside A: A Review of Current Research

Researchers, scientists, and drug development professionals will find in this technical guide a summary of the current in vitro bioactivity data available for Macedonoside A. Due to the limited specific research on "this compound," this paper also considers findings on the closely related and more extensively studied compound, Madecassoside, to provide a broader context for potential bioactivity. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a triterpenoid saponin that has garnered interest for its potential pharmacological activities. Triterpenoid saponins, a diverse group of natural products, are known for a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. This guide focuses on the in vitro studies that have been conducted to elucidate the bioactivity of this compound, providing a foundation for further research and development.

Anti-inflammatory Activity

In vitro studies are crucial for understanding the mechanisms underlying the anti-inflammatory effects of natural compounds. While specific data for this compound is limited, research on the related compound Madecassoside provides valuable insights into potential pathways.

Inhibition of Pro-inflammatory Mediators

One of the key mechanisms of anti-inflammatory action is the inhibition of pro-inflammatory mediators. Studies on Madecassoside have demonstrated its ability to modulate these pathways.

Table 1: Effect of Madecassoside on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Mediator | Concentration of Madecassoside | Inhibition | Reference |

| Nitric Oxide (NO) | Not Specified | Significant | [1] |

| Prostaglandin E2 (PGE2) | Not Specified | Significant | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | Not Specified | Significant | [1] |

| Interleukin-1 beta (IL-1β) | Not Specified | Significant | [1] |

| Interleukin-6 (IL-6) | Not Specified | Significant | [1] |

Experimental Protocol: Determination of Inflammatory Mediators

The following protocol is a standard method used to assess the anti-inflammatory effects of compounds in vitro.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Madecassoside) for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Measurement of Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Prostaglandins (PGE2): Levels of PGE2 in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Cytokines (TNF-α, IL-1β, IL-6): The concentrations of these cytokines in the supernatant are determined using specific ELISA kits.

-

-

Data Analysis: The inhibitory effect of the compound is calculated by comparing the levels of inflammatory mediators in treated cells to those in LPS-stimulated cells without treatment.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Madecassic acid, a metabolite of Madecassoside, has been shown to suppress the activation of NF-κB.[1]

Caption: NF-κB signaling pathway and the inhibitory point of Madecassic acid.

Conclusion

The available in vitro data, primarily from studies on the related compound Madecassoside, suggests that this compound may possess significant anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory mediators and the suppression of key signaling pathways such as NF-κB. Further direct in vitro studies on this compound are necessary to fully elucidate its specific bioactivities and mechanisms of action. Such research will be critical for evaluating its potential as a therapeutic agent.

References

Preliminary Mechanistic Insights into Macedonoside A Remain Elusive

Despite interest in the therapeutic potential of saponins from the Glycyrrhiza species, detailed preliminary studies on the specific mechanism of action of Macedonoside A are not publicly available in the current scientific literature.

This compound is a triterpenoid saponin that has been isolated from Glycyrrhiza lepidota, a species of licorice. While other saponins from this genus have been investigated for their anti-inflammatory properties, specific data elucidating the cellular and molecular pathways through which this compound exerts its effects are conspicuously absent from published research.

Typically, preliminary mechanism of action studies for a compound with potential anti-inflammatory activity would involve a series of in vitro experiments. These foundational studies are crucial for understanding how a compound interacts with biological systems and for guiding further drug development. The process generally includes:

-

Cell-Based Assays: Initial investigations would likely utilize cell lines such as murine macrophages (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1). These cells can be stimulated with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory response. The effect of this compound on the production of key inflammatory mediators would then be quantified.

-

Quantification of Inflammatory Mediators: Standard assays would measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), as well as other inflammatory molecules like nitric oxide (NO) and prostaglandin E2 (PGE2). A dose-dependent reduction in these mediators by this compound would suggest anti-inflammatory potential.

-

Investigation of Signaling Pathways: Should anti-inflammatory effects be observed, subsequent studies would delve into the underlying signaling pathways. The most common pathways implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Techniques such as Western blotting would be employed to assess whether this compound inhibits the phosphorylation of key proteins within these cascades, such as p65 (a subunit of NF-κB) and the MAPKs (p38, ERK, and JNK).

However, a thorough review of existing scientific literature reveals no such studies have been published for this compound. Consequently, there is no quantitative data to present in tabular form, no established experimental protocols to detail, and no defined signaling pathways to visualize.

The absence of this fundamental research precludes the creation of an in-depth technical guide on the mechanism of action of this compound at this time. Future research is required to first establish the bioactivity of this compound and then to explore the intricate molecular mechanisms that may underpin its potential therapeutic effects. Such studies would be invaluable to researchers, scientists, and drug development professionals interested in the pharmacological applications of this natural compound.

Spectroscopic data for Macedonoside A (NMR, MS)

An in-depth analysis of the spectroscopic data for Macedonoside A, a significant triterpenoid saponin, is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complete with detailed experimental protocols and tabulated data for ease of reference.

Spectroscopic Data of this compound

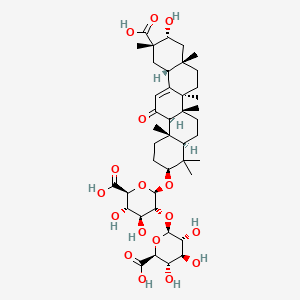

This compound was first isolated from the overground parts of Lysimachia macedonica. Its structure was determined as (3β,20α,21α)-20-Carboxy-21-hydroxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-β-D-glucopyranosiduronic acid. The empirical formula has been established as C₄₂H₆₂O₁₇.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) provides crucial information for the determination of the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M-H]⁻ | 837.3918 | 837.3909 | C₄₂H₆₁O₁₇ |

Nuclear Magnetic Resonance (NMR) Data

The structural backbone and the nature and attachment of the sugar moieties of this compound were elucidated using ¹H and ¹³C NMR spectroscopy. The assignments were confirmed by two-dimensional NMR techniques.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Aglycone and Sugar Moieties)

| Position | δc (ppm) | Position | δc (ppm) |

| Aglycone | Glucuronic Acid I | ||

| 1 | 38.6 | 1' | 104.2 |

| 2 | 26.5 | 2' | 82.9 |

| 3 | 89.0 | 3' | 75.8 |

| 4 | 39.2 | 4' | 72.0 |

| 5 | 55.4 | 5' | 76.5 |

| 6 | 18.2 | 6' | 170.8 |

| 7 | 32.9 | Glucuronic Acid II | |

| 8 | 40.0 | 1'' | 104.7 |

| 9 | 47.9 | 2'' | 74.6 |

| 10 | 36.8 | 3'' | 76.2 |

| 11 | 200.1 | 4'' | 72.5 |

| 12 | 128.4 | 5'' | 76.8 |

| 13 | 169.8 | 6'' | 170.8 |

| 14 | 45.2 | ||

| 15 | 28.4 | ||

| 16 | 23.5 | ||

| 17 | 48.5 | ||

| 18 | 41.5 | ||

| 19 | 46.1 | ||

| 20 | 89.8 | ||

| 21 | 72.8 | ||

| 22 | 37.2 | ||

| 23 | 28.0 | ||

| 24 | 16.6 | ||

| 25 | 16.4 | ||

| 26 | 18.6 | ||

| 27 | 23.4 | ||

| 28 | 28.8 | ||

| 29 | 26.9 | ||

| 30-COOH | 178.2 |

Table 3: ¹H NMR Spectroscopic Data for this compound (Aglycone and Sugar Moieties)

| Position | δH (ppm, J in Hz) | Position | δH (ppm, J in Hz) |

| Aglycone | Glucuronic Acid I | ||

| 3 | 3.22 (dd, 11.5, 4.5) | 1' | 4.40 (d, 7.8) |

| 12 | 5.68 (s) | 2' | 3.55 (m) |

| 21 | 4.15 (d, 9.5) | 3' | 3.60 (m) |

| Methyl Protons | 4' | 3.62 (m) | |

| 23 | 1.14 (s) | 5' | 3.75 (d, 9.5) |

| 24 | 0.82 (s) | Glucuronic Acid II | |

| 25 | 0.88 (s) | 1'' | 4.55 (d, 7.5) |

| 26 | 1.18 (s) | 2'' | 3.40 (m) |

| 27 | 1.35 (s) | 3'' | 3.50 (m) |

| 28 | 1.25 (s) | 4'' | 3.52 (m) |

| 29 | 1.05 (s) | 5'' | 3.70 (d, 9.5) |

Experimental Protocols

Extraction and Isolation

The air-dried overground parts of Lysimachia macedonica were extracted with 70% ethanol. The resulting extract was concentrated and partitioned successively with n-butanol. The n-butanol extract was subjected to column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Mass Spectrometry

Mass spectra were recorded on a high-resolution electrospray ionization (HR-ESI) mass spectrometer in the negative ion mode. The sample was dissolved in methanol and infused into the ESI source.

Nuclear Magnetic Resonance Spectroscopy

NMR spectra were recorded on a Bruker spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The sample was dissolved in pyridine-d₅. Chemical shifts are reported in ppm relative to the solvent signals. Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) were performed to establish the structure.

Logical Relationships in Structural Elucidation

The following diagram illustrates the workflow for the structural elucidation of this compound, starting from the raw plant material to the final identified chemical structure.

Macedonoside A: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known physicochemical properties of Macedonoside A. It is important to note that publicly available experimental data on the solubility and stability of this specific compound is limited. Therefore, this guide also includes information on related triterpenoid saponins and standardized experimental protocols to provide a framework for research and development.

Introduction to this compound

This compound is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse biological activities. The structural complexity of this compound, like other saponins, influences its physicochemical properties, which are critical for its development as a potential therapeutic agent. Understanding its solubility and stability is fundamental for formulation design, bioavailability, and ensuring consistent therapeutic efficacy.

Physicochemical Properties of this compound

Currently, detailed experimental data on the solubility of this compound in various solvents and its degradation kinetics are not widely published. However, its basic computed properties are available and summarized below.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C42H62O17 | PubChem |

| Molecular Weight | 838.9 g/mol | PubChem |

| Topological Polar Surface Area | 287 Ų | PubChem |

| Hydrogen Bond Donor Count | 9 | PubChem |

| Hydrogen Bond Acceptor Count | 17 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Note: These properties are computationally derived and have not been experimentally verified in the cited source.

Solubility Profile

While specific quantitative solubility data for this compound is not available, the solubility of structurally similar triterpenoid glycosides can provide some insights. Triterpenoid glycosides generally exhibit pH-dependent solubility. For instance, studies on triterpenoid glycosides from Cimicifuga racemosa have shown the highest solubility at a pH of 7.5[1]. The solubility of saponins is also influenced by the nature of the solvent.

Table 2: General Solubility of Triterpenoid Saponins in Common Solvents

| Solvent Class | General Solubility | Rationale |

| Water | Varies (often pH-dependent) | The sugar moieties impart hydrophilicity, but the aglycone is lipophilic. Solubility can be enhanced in alkaline or neutral aqueous solutions. |

| Alcohols (Methanol, Ethanol) | Generally Soluble | The polar nature of alcohols can solubilize both the glycosidic and aglycone portions. |

| Aprotic Polar Solvents (DMSO, DMF) | Generally Soluble | These solvents are effective at dissolving a wide range of polar and nonpolar compounds. |

| Nonpolar Solvents (Hexane, Chloroform) | Generally Insoluble | The high polarity of the sugar chains prevents dissolution in nonpolar solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

-

Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, phosphate buffer at various pH values, ethanol).

-

Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute. Saponins, in general, are known to be sensitive to temperature and pH.

General Stability of Saponins

-

Temperature: Saponins tend to degrade at elevated temperatures. Studies have shown that storing saponin solutions at lower temperatures (e.g., 10°C) results in significantly less degradation compared to room temperature storage[2][3].

-

pH: The stability of saponins can be pH-dependent. For example, bacopaside I and bacoside A3, saponins from Bacopa monnieri, show rapid degradation at a pH of 1.2, while being more stable at pH 6.8 and 9.0[4].

Experimental Protocol for Stability Testing (Forced Degradation Studies)

Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. These studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.

-

Acid and Base Hydrolysis: this compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated to accelerate degradation.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or elevated temperatures.

-

Thermal Degradation: Solid this compound or a solution is exposed to high temperatures (e.g., 60-80°C) for a specified duration.

-

Photostability: The compound, in both solid and solution form, is exposed to light sources as specified in ICH guidelines (e.g., a combination of visible and UV light).

-

Analysis: At various time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Caption: Workflow for a forced degradation stability study.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Research on the closely related compound, madecassoside, has shown it to possess anti-inflammatory and antioxidant properties, suggesting potential interactions with pathways such as NF-κB or MAPK, but this has not been confirmed for this compound. Further research is required to elucidate its mechanism of action.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a foundational understanding of its likely physicochemical properties based on its chemical class. The presented experimental protocols offer a standardized approach for researchers to determine the solubility and stability of this compound, which is essential for its progression in drug development. Future studies are needed to establish a comprehensive physicochemical profile and to understand its biological mechanisms of action.

References

- 1. In Vitro and In Situ Characterization of Triterpene Glycosides From Cimicifuga racemosa Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Macedonoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macedonoside A is a triterpenoid saponin identified as a major saponin in the stolons of Glycyrrhiza lepidota, commonly known as American licorice.[1][2][3] Triterpenoid saponins from the Glycyrrhiza genus are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities.[4] These activities include, but are not limited to, anti-inflammatory, antiviral, and immunomodulatory effects. This document provides a detailed protocol for the extraction and purification of this compound, intended to serve as a foundational method for researchers in natural product chemistry and drug discovery. The protocols described are based on established methods for the isolation of triterpenoid saponins from Glycyrrhiza species.

Data Presentation

The following table summarizes quantitative data related to the extraction and purification of triterpenoid saponins from Glycyrrhiza species, which can be considered as a general reference for the expected yield and purity of this compound.

| Parameter | Value | Reference |

| Extraction | ||

| Starting Material | Dried and powdered stolons of Glycyrrhiza lepidota | [1][2][3] |

| Extraction Solvent | Methanol or 50-70% Ethanol | [5] |

| Solvent-to-Solid Ratio | 10:1 (v/w) | General Practice |

| Extraction Time | 72 hours (for methanol) | [5] |

| Extraction Temperature | Room Temperature or 55-60°C for solvent recovery | [5] |

| Purification | ||

| Purity after Preparative HPLC | >95% | [6] |

| Recovery Yield (Triterpenoid Saponins) | >80% | [7] |

Experimental Protocols

I. Extraction of Crude Saponin Mixture from Glycyrrhiza lepidota Stolons

This protocol outlines the initial extraction of a crude saponin mixture containing this compound from the plant material.

Materials and Reagents:

-

Dried stolons of Glycyrrhiza lepidota

-

Methanol (analytical grade)

-

Deionized water

-

Rotary evaporator

-

Grinder or mill

-

Filter paper

-

Beakers and flasks

Procedure:

-

Preparation of Plant Material: Dry the stolons of Glycyrrhiza lepidota at 40°C for 72 hours and then grind them into a fine powder using a mechanical grinder.

-

Maceration: Suspend the powdered plant material in methanol at a 1:10 solid-to-solvent ratio (w/v) in a large flask.

-

Extraction: Allow the mixture to macerate for 72 hours at room temperature with occasional stirring.

-

Filtration: Filter the mixture through filter paper to separate the methanol extract from the solid plant residue.

-